7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one
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Overview
Description
7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, phenol, and suitable chromone derivatives.
Etherification: The 4-chlorophenol undergoes etherification with a suitable reagent to form the 4-chlorophenylmethoxy group.
Hydroxylation: The phenol derivative is hydroxylated to introduce the hydroxyl group at the 5-position.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-4-phenyl-3-(3-pyridinyl)-2H-chromen-2-one
- 3-(3-Chlorophenyl)-7-hydroxy-2H-chromen-2-one
Uniqueness
7-[(4-Chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one is unique due to the presence of the 4-chlorophenylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its potential as a therapeutic agent and its reactivity in chemical synthesis.
Properties
Molecular Formula |
C22H15ClO4 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H15ClO4/c23-16-8-6-14(7-9-16)13-26-17-10-18(24)22-19(25)12-20(27-21(22)11-17)15-4-2-1-3-5-15/h1-12,24H,13H2 |
InChI Key |
GHWSFZWNRGXXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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